molecular formula C6H6F2N2O2 B2753719 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1342825-90-4

2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2753719
CAS No.: 1342825-90-4
M. Wt: 176.123
InChI Key: JIYVSLKBNLNUDF-UHFFFAOYSA-N
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Description

2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a chemical compound that contains a pyrazole moiety Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities

Scientific Research Applications

2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the introduction of the difluoroacetic acid moiety to a pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: This compound is structurally similar but differs in the position of the pyrazole ring substitution.

    2,2-difluoro-2-(1-phenyl-1H-pyrazol-5-yl)acetic acid: Another similar compound with a phenyl group instead of a methyl group.

Uniqueness

2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,2-difluoro-2-(2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(2-3-9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYVSLKBNLNUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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